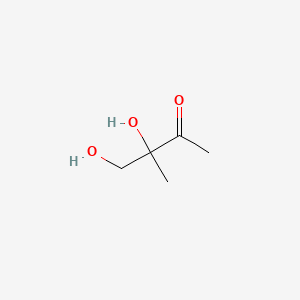
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) is an organic compound with the molecular formula C5H10O3. It is a secondary α-hydroxy ketone, known for its role in various chemical and biological processes. This compound is also referred to as 3-Hydroxy-3-methylbutan-2-one .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) can be achieved through several methods. One common approach involves the hydroboration-oxidation reaction of 3-methylbut-1-ene . Another method includes the addition of water in the presence of dilute sulfuric acid . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of 2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) often involves large-scale chemical processes. These processes are designed to maximize efficiency and minimize costs while maintaining the quality of the final product. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various catalysts. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound plays a role in metabolic pathways and can be used in studies related to enzyme function and regulation.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-3-methylbutan-2-one: A closely related compound with similar chemical properties.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Another compound with similar functional groups but different structural features.
Uniqueness
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C5H10O3 |
|---|---|
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
3,4-dihydroxy-3-methylbutan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(7)5(2,8)3-6/h6,8H,3H2,1-2H3 |
Clave InChI |
ILAYTWAIZAKGGA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


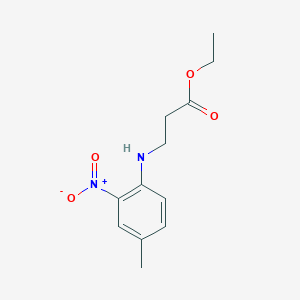
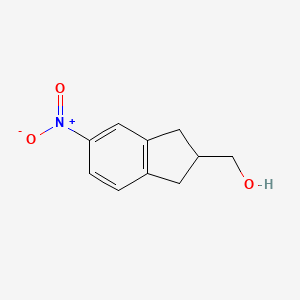
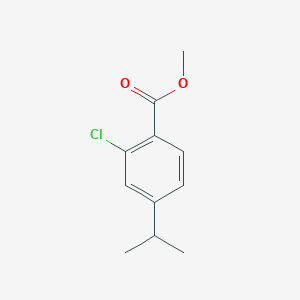
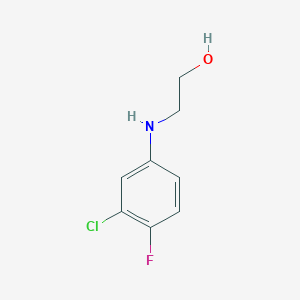
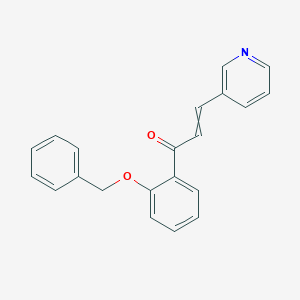
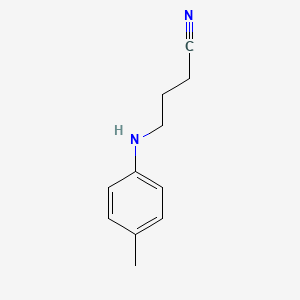
![6-[(2,3-Dihydro-1-benzofuran-6-yl)oxy]-4-methylhex-4-enal](/img/structure/B8504156.png)
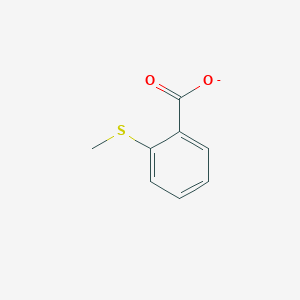
![Methyl 5-[bis(2-hydroxyethyl)amino]-2,4-dinitrobenzoate](/img/structure/B8504163.png)
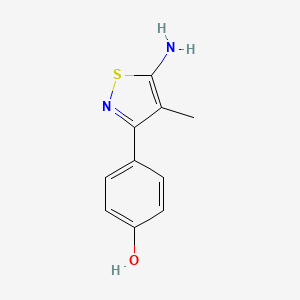
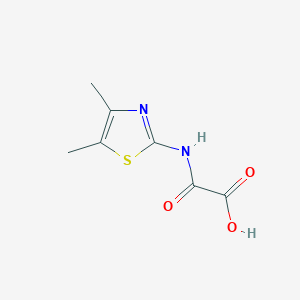
![(3S,8aS)-3-(Hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B8504206.png)
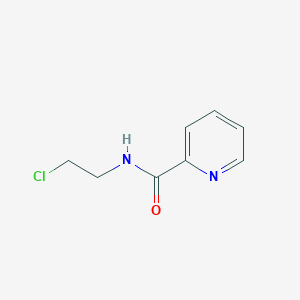
![Tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B8504218.png)
